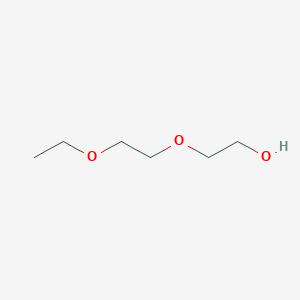
Diethylene Glycol Monoethyl Ether
Cat. No. B124667
Key on ui cas rn:
111-90-0
M. Wt: 134.17 g/mol
InChI Key: XXJWXESWEXIICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05750613
Procedure details


120 g of ethylene glycol monobutyl ether, 120 g of diethylene glycol monoethyl ether, 180 g of the polyether A1) described in example 2 and 100 g of another polyether A1) (i.e., propoxylated trimethylol-propane having an OH number of 56, a viscosity at 25° C. of 500 mPa -s, a molecular weight of 3005 and a functionality of 3) were weighed into a 6 liter reaction vessel equipped with stirring, cooling and heating devices and heated to 155° C. A mixture of 600 g of butyl acrylate, 125 g of hydroxyethyl acrylate and 700 g of methyl methacrylate was then added over a period of 2 hours, while simultaneously adding 42.8 g of di-tert.-butyl peroxide dissolved in 11 g of ethylene glycol monobutyl ether and 11 g of diethylene glycol monoethyl ether to form copolymer A2). Immediately thereafter, a mixture of 256 g of butyl acrylate, 275 g of methyl methacrylate, 162 g of hydroxyethyl acrylate and 56 g of acrylic acid was added over a period of 1 hour, while simultaneously adding 32.2 g of di-tert.-butyl peroxide dissolved in 7 g of ethylene glycol monobutyl ether and 7 g of diethylene glycol monoethyl ether over a period of 1.5 hours to form copolymer A3). After stirring for a further 2 hours at 150° to 155° C., the temperature was reduced to 100° C. and 84 g of dimethylethanolamine and 2700 g of distilled water were added. The resulting aqueous binder dispersion A) had a solids content of 44.5%, an organic solvent content of 4.9%, an acid number of 22 and an OH number of 97.
[Compound]
Name
copolymer A3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
C(OCCCC)(=O)C=C.[C:10]([O:15][CH3:16])(=O)[C:11](C)=C.[C:17]([O:21][CH2:22][CH2:23][OH:24])(=O)C=C.C(O)(=O)C=C.C(OOC(C)(C)C)(C)(C)C>C(OCCO)CCC>[CH2:10]([O:15][CH2:16][CH2:17][O:21][CH2:22][CH2:23][OH:24])[CH3:11]
|
Inputs


Step One
[Compound]
|
Name
|
copolymer A3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
256 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCC
|
|
Name
|
|
|
Quantity
|
275 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
|
Name
|
|
|
Quantity
|
162 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCO
|
|
Name
|
|
|
Quantity
|
56 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
32.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)OCCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over a period of 1 hour
|
|
Duration
|
1 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OCCOCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 3.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
